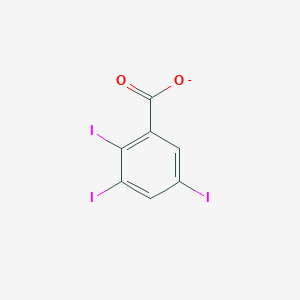

2,3,5-Triiodobenzoate

Description

Historical Trajectory of 2,3,5-Triiodobenzoate Research in Plant Physiology

The investigation into the effects of this compound on plants dates back to the mid-20th century. As early as 1942, P.W. Zimmermann and A.E. Hitchcock identified it as a substance with anti-auxin properties that also exhibited weak auxin-like effects in tomato seedlings. plantgrowthhormones.com A notable early study by W.E. Snyder in 1949 detailed various responses of plants to the compound, laying foundational work for its future application in research. nih.gov Subsequent research further solidified its classification as an anti-auxin that functions by hindering the top-down polar transport of auxin within the plant. plantgrowthhormones.com This characteristic led to its adoption as a standard tool in studies focused on the mechanisms of auxin polarity and its influence on plant growth and development. plantgrowthhormones.com Though now considered an obsolete plant growth regulator in some contexts, its historical significance and continued use in fundamental research are well-documented. herts.ac.uk

This compound as a Foundational Chemical Probe in Plant Hormone Studies

This compound's primary value in academic research stems from its function as a specific inhibitor of polar auxin transport (PAT). guidechem.com This process is the directional, cell-to-cell movement of the hormone auxin, which is essential for establishing and maintaining plant polarity and morphology. TIBA disrupts this pathway without significantly affecting other hormonal pathways, making it a highly specific probe for dissecting auxin's role in plant biology.

The mechanism of inhibition involves interfering with the cellular machinery responsible for auxin efflux. evitachem.com While the precise molecular targets have been a subject of ongoing research, it is known to affect the actin cytoskeleton, which plays a role in the localization and activity of auxin transport proteins like those in the PIN-FORMED (PIN) family. By blocking the transport of auxin, TIBA induces a range of physiological effects that are characteristic of auxin deficiency or misregulation, such as reduced apical dominance, the promotion of lateral bud growth, and altered root development. plantgrowthhormones.comevitachem.com This allows researchers to study the consequences of disrupting auxin gradients and to infer the hormone's function in various developmental processes. abcam.com For example, its application has been crucial in demonstrating the role of polar auxin flow in processes like somatic embryogenesis, lateral root formation, and the development of vascular tissues. toku-e.comnih.gov

Overview of Core Academic Research Domains Investigating this compound

The application of this compound as a research tool spans several key domains within plant science and extends into other fields.

Plant Growth and Development: TIBA is widely used to study fundamental aspects of plant morphology. Researchers apply it to investigate apical dominance, where the central stem grows more strongly than lateral stems. plantgrowthhormones.com By inhibiting downward auxin flow, TIBA can dwarf plants and promote the growth of lateral buds and tillers. plantgrowthhormones.com It is also used to study root development, including the formation of lateral roots, and flowering. plantgrowthhormones.comevitachem.comresearchgate.net For instance, studies have shown TIBA can promote flowering in tulips and soybeans. plantgrowthhormones.comishs.org

Hormonal Interactions: The compound is instrumental in studies exploring the interplay between auxin and other plant hormones. Research on tulips has investigated the combined effects of TIBA and gibberellic acid on flowering and stem elongation. ishs.org Similarly, its effects have been compared with other auxin transport inhibitors like Naphthylphthalamic acid (NPA) to better understand the specifics of auxin transport regulation. ishs.org

Plant-Microbe Interactions: TIBA has been used to probe the role of auxin in symbiotic relationships. In studies involving Norway spruce and the ectomycorrhizal fungus Laccaria bicolor, TIBA was shown to inhibit the fungus-induced stimulation of lateral root formation, suggesting that fungal-produced auxin and its transport are key to the symbiotic interaction. nih.govsigmaaldrich.com

Biomaterials and Chemical Synthesis: The chemical structure of this compound lends itself to applications outside of plant biology. It has been used in the synthesis of radiopaque polymers, which are materials that are visible in X-ray imaging. guidechem.comsigmaaldrich.com Specifically, it serves as a precursor for monomers used in creating these specialized polymers for potential medical imaging applications. sigmaaldrich.combohrium.com

Research Findings on the Effects of this compound (TIBA)

Chemical Compounds Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C7H2I3O2- |

|---|---|

Molecular Weight |

498.8g/mol |

IUPAC Name |

2,3,5-triiodobenzoate |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)/p-1 |

InChI Key |

ZMZGFLUUZLELNE-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1C(=O)[O-])I)I)I |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])I)I)I |

Origin of Product |

United States |

Methodological Frameworks for 2,3,5 Triiodobenzoate Research

Advanced Synthetic Methodologies for Research Applications

The synthesis of 2,3,5-triiodobenzoate and its related forms is a cornerstone of its research, enabling the creation of specialized molecules for a range of scientific investigations. marketresearchintellect.com

Strategies for Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for understanding how the molecular structure of this compound influences its biological or chemical activity. nih.gov Synthetic strategies are often focused on creating a library of analogues where specific parts of the molecule are systematically varied.

Key synthetic approaches include:

Esterification and Amidation: The carboxylic acid group of 2,3,5-triiodobenzoic acid is a key handle for modification. Esterification with various alcohols or amidation with different amines allows for the introduction of a wide range of functional groups. For example, the synthesis of amide derivatives can be achieved with high yields using coupling agents like EDCl and HOBT. nih.gov

Modification of the Phenyl Ring: While the triiodo-substitution pattern is a defining feature, analogues with different halogen substitutions or other functional groups on the aromatic ring can be synthesized to probe the importance of the iodine atoms and their specific placement.

These synthetic efforts have led to the development of various derivatives, such as 2-methacryloyloxyethyl(this compound) and 2-methacryloyloxypropyl(this compound), which have been instrumental in creating radiopaque materials. google.com

Isotopic Labeling Approaches for Tracer Studies of this compound

Isotopic labeling is a powerful technique for tracking the fate of this compound and its derivatives in biological systems or chemical reactions. This involves replacing one or more atoms in the molecule with one of their isotopes.

Commonly used isotopes and labeling strategies include:

Radioiodination: Given the presence of iodine in the molecule, isotopes such as ¹²⁵I or ¹³¹I can be incorporated. This allows for highly sensitive detection using radiometric techniques, making it suitable for in vivo imaging and biodistribution studies.

Carbon-14 Labeling: The carbon backbone of the benzoic acid ring or its substituents can be labeled with ¹⁴C. nih.gov This enables quantitative studies of metabolism and placental transfer. nih.gov

Fluorine-18 (B77423) Labeling: For applications in Positron Emission Tomography (PET), fluorine-18 can be incorporated into derivatives of this compound. The Silicon-Fluoride-Acceptor (SiFA) strategy is a notable method that allows for rapid ¹⁸F-labeling under mild conditions. researchgate.netresearchgate.net

These tracer studies have been vital in determining the biodistribution of this compound-containing compounds and understanding their behavior at the cellular and organismal level. nih.gov

Preparation of Polymerized this compound Derivatives for Specialized Research Tools

Polymerization of this compound derivatives is a key strategy for creating specialized research tools, particularly radiopaque materials for medical imaging applications. mdpi.comcapes.gov.br These polymers incorporate the iodine-rich this compound moiety to provide X-ray contrast.

Various polymerization techniques are employed:

Free Radical Polymerization: Vinylic monomers containing the this compound group, such as 2-methacryloyloxyethyl(this compound) (MAOETIB), can be polymerized or copolymerized to form radiopaque polymers. mdpi.com

Condensation Polymerization: Diol monomers containing the this compound structure can be reacted with diacids to produce iodinated polyesters. mdpi.com

Atom Transfer Radical Polymerization (ATRP): This controlled polymerization technique allows for the synthesis of well-defined polymers, such as amphiphilic block copolymers that can self-assemble into iodinated micelles. mdpi.com

Emulsion Polymerization: This method can be used to produce radiopaque polymeric nanoparticles from monomers like 2-methacryloyloxyethyl(this compound). capes.gov.br

These polymerization strategies have led to the creation of a diverse range of materials, including nanoparticles, microspheres, and biodegradable polymers, all designed for specific research and potential clinical applications. capes.gov.brgoogle.comresearchgate.net

Analytical Techniques for Quantitative and Qualitative Research on this compound

A suite of sophisticated analytical techniques is essential for the detection, characterization, and quantification of this compound and its related compounds in various research contexts.

Chromatographic Separation Methods for this compound and its Metabolites in Biological Matrices

Chromatography is a fundamental technique for separating this compound and its metabolites from complex biological samples like urine or blood. rsc.org The choice of chromatographic method often depends on the specific properties of the analytes and the matrix.

Key chromatographic techniques include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses for separating this compound and its metabolites. mdpi.com Reversed-phase chromatography is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.net

Gas Chromatography (GC): For volatile derivatives of this compound, GC can be employed. Often, derivatization is required to increase the volatility of the analytes. Electron capture detection is particularly sensitive for halogenated compounds. nih.gov

Ion-Pair Chromatography: This technique can be used to enhance the retention of ionic compounds like this compound on reversed-phase columns by adding an ion-pairing reagent to the mobile phase. researchgate.net

These separation methods are frequently coupled with mass spectrometry for sensitive and specific detection and quantification. lcms.cz

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for this compound in Research

Spectroscopic techniques provide detailed information about the structure and identity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the hydrogen atoms in the molecule, helping to confirm the substitution pattern on the aromatic ring. chemicalbook.com

¹³C NMR: Offers insights into the carbon skeleton of the molecule, complementing the information from ¹H NMR. nih.gov NMR is a powerful tool for structural elucidation of newly synthesized analogues.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the resulting fragments. This technique is invaluable for structural confirmation and for quantifying the analyte in complex mixtures when coupled with chromatography (LC-MS/MS). nih.govlcms.cz

The following table summarizes the key analytical techniques and their applications in the study of this compound:

| Technique | Application | Information Provided |

| HPLC/UHPLC | Separation of this compound and metabolites | Retention time for identification and separation from matrix components. |

| Gas Chromatography | Analysis of volatile derivatives | Separation based on boiling point and polarity. |

| ¹H NMR | Structural elucidation | Chemical environment of protons. |

| ¹³C NMR | Structural elucidation | Carbon framework of the molecule. |

| Mass Spectrometry | Identification and quantification | Molecular weight and fragmentation patterns. |

In Vitro and In Silico Experimental Designs for Mechanistic Research

Mechanistic research into this compound relies on experimental designs that isolate specific components of biological systems. These cell-free and computational approaches are crucial for identifying direct molecular targets and elucidating the structural basis of TIBA's inhibitory actions.

Cell-free systems are instrumental in identifying the direct molecular binding partners of this compound without the complexity of a cellular environment. One key target of TIBA is the actin cytoskeleton. Research indicates that TIBA interacts with actin, affecting villin-mediated actin dynamics, which is a critical component of its mechanism as an auxin transport inhibitor.

Another significant application of cell-free systems is in studying the interaction of TIBA with proteins like human serum albumin (HSA). Techniques such as frontal gel filtration chromatography have been used to study these interactions. nih.gov Such studies have demonstrated that TIBA can displace other ligands, such as ochratoxin A and its derivatives, from Sudlow Site I in domain 2 of HSA, indicating a shared binding site. acs.orgresearchgate.net These cell-free binding assays provide quantitative data on binding affinities and competition, offering precise insights into the molecular interactions of TIBA.

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interaction between a ligand, such as this compound, and its target proteins at a molecular level. These methods are particularly useful for understanding the binding of TIBA to auxin transport proteins, which are its primary targets in plants. Flavonols, which are natural auxin transport inhibitors, have been shown to compete with synthetic inhibitors like TIBA for binding sites on the plasma membrane. mdpi.com This suggests that computational models could be used to compare the binding modes of TIBA and flavonoids to these transport proteins.

While specific molecular docking studies detailing the interaction of TIBA with plant auxin efflux carriers are not extensively published, the methodology has been applied to molecules containing a triiodobenzoyl moiety. For instance, docking experiments have been performed on tracers for the prostate-specific membrane antigen (PSMA) that incorporate a triiodobenzoyl group, showing that this addition does not compromise binding to the target. nih.gov This demonstrates the feasibility of using molecular docking to investigate how the three iodine atoms on the benzoic acid ring of TIBA contribute to its steric and electronic properties, which are crucial for its inhibitory activity. Such studies can provide valuable structural information about the formation of the TIBA-protein complex and help in understanding the specific amino acid residues involved in the interaction.

Cell-Free Systems for Investigating this compound Target Interactions

Plant Model Systems and Advanced Biological Assay Designs

To understand the physiological and developmental effects of this compound, researchers utilize a range of plant model systems and sophisticated assay designs. These approaches allow for the investigation of TIBA's impact on specific genetic pathways and its tissue- and organ-specific consequences.

The model organism Arabidopsis thaliana has been central to dissecting the role of this compound in plant development, largely through the use of genetically modified organisms. Studies involving Arabidopsis mutants have been pivotal in confirming that the effects of TIBA are mediated through the disruption of auxin transport and signaling.

For example, research on the response of Arabidopsis to phosphate (B84403) starvation has utilized auxin-transport mutants such as aux1 and eir1, as well as the auxin-resistant mutant axr4-1. nih.gov The altered responses of these mutants to low phosphate conditions in the presence of TIBA have provided strong evidence that modifications in local auxin concentration, regulated by transport, are a key part of the plant's response to nutrient stress. nih.gov

Furthermore, TIBA has been shown to strongly inhibit endoreduplication, a process of DNA replication without cell division that leads to increased cell size, in both spinach and Arabidopsis hypocotyls. nih.gov This suggests a specific role for auxin transport in regulating this aspect of cell growth. Research on the max2 mutant of Arabidopsis has also shed light on the role of TIBA in callus formation and shoot regeneration, indicating that the MAX2 gene is involved in regulating the interplay between cytokinin, auxin, and light signaling during these processes. nih.gov The use of these and other mutants, such as those deficient in glucosinolates (cyp79B2/cyp79B3 and qko) or camalexin (B168466) (pad3), allows for a detailed investigation into the interaction of auxin transport with other metabolic and signaling pathways. mdpi.com

The application of this compound has distinct and often contrasting effects on different plant organs, primarily the roots and shoots, due to its disruption of polar auxin transport. In melon transplants, the application of TIBA to the stem negated root degradation in incompatible grafts, highlighting its role in modulating auxin-induced processes in the root system. researchgate.net In chickpea, treatment with TIBA resulted in an increased diameter of both the root and its pith, while the diameter of xylem vessels in the roots decreased. researchgate.net

In maize, TIBA's inhibitory effects on auxin were evident in reduced germination when combined with IAA or IBA; however, plant-derived smoke was able to alleviate these inhibitory effects, improving root and shoot growth parameters. mdpi.com A study on Annona emarginata demonstrated that TIBA application led to an increase in total alkaloids in both leaves and roots. mdpi.com Interestingly, it caused a reduction in total sugars in the leaves but an increase in the roots, suggesting an alteration in carbon partitioning between these organs. mdpi.com In Arabidopsis, TIBA treatment induced a wider midvein and secondary veins in petals, indicating its influence on vascular differentiation. researchgate.net

These organ- and tissue-specific effects underscore the critical role of directional auxin flow in coordinating plant growth and development, and how its inhibition by TIBA can lead to profound morphological and metabolic changes.

Table of Research Findings on the Organ-Specific Effects of this compound

| Plant Species | Organ/Tissue | Observed Effect of this compound | Reference(s) |

| Melon (Cucumis melo) | Root | Negated root degradation in incompatible grafts. | researchgate.net |

| Chickpea (Cicer arietinum) | Root | Increased diameter of root and pith; decreased xylem vessel diameter. | researchgate.net |

| Stem | Increased stem diameter. | researchgate.net | |

| Annona emarginata | Leaf | Increased total alkaloids; decreased total sugars. | mdpi.com |

| Root | Increased total alkaloids; increased total sugars. | mdpi.com | |

| Maize (Zea mays) | Seedling | Reduced germination (when combined with IAA/IBA); inhibitory effects on root and shoot growth. | mdpi.com |

| Arabidopsis thaliana | Petal | Induced wider midvein and secondary veins. | researchgate.net |

| Hypocotyl | Strongly inhibits endoreduplication. | nih.gov | |

| Norway Spruce (Picea abies) | Root | Inhibited stimulation of in vitro lateral root formation. | nih.gov |

Molecular and Biochemical Mechanisms of 2,3,5 Triiodobenzoate Action in Plants

Mechanisms of Auxin Transport Inhibition

The primary mechanism of TIBA's action is the inhibition of polar auxin transport. guidechem.com This disruption leads to altered growth patterns, such as the inhibition of apical dominance and the promotion of lateral bud growth. plantgrowthhormones.com

TIBA's inhibitory effect on auxin transport is mediated through its interaction with key transport proteins. evitachem.com It has been shown to interfere with the functioning of PIN-FORMED (PIN) proteins, which are crucial auxin efflux carriers responsible for directional auxin flow. wur.nl The application of TIBA can block adventitious root formation, a process dependent on PIN protein-mediated auxin transport. wur.nl While TIBA treatment can reduce the levels of certain PIN proteins, it does not appear to affect their transcription levels. mdpi.comencyclopedia.pub

In addition to PIN proteins, ATP-binding cassette (ABC) transporters, specifically those in the ABCB subfamily, are involved in auxin transport. nih.govfrontiersin.org These transporters function as primary active auxin pumps. oup.com While TIBA is a known inhibitor of auxin transport, some studies suggest it may not directly block the transport of all auxinic compounds, such as indole-3-butyric acid (IBA), which is transported by certain ABCG family members. oup.com

Table 1: Key Proteins Involved in Auxin Transport and their Interaction with TIBA

| Protein Family | Specific Proteins | Role in Auxin Transport | Interaction with TIBA |

| PIN-FORMED (PIN) | PIN1, PIN2 | Directional auxin efflux | TIBA interferes with PIN protein function and can reduce their levels at the plasma membrane. wur.nlmdpi.comencyclopedia.pub |

| ABC Transporters | ABCB1, ABCB19, ABCG members | Primary active auxin transport | Some ABCB members are involved in auxin transport that is sensitive to inhibitors like TIBA, while certain ABCG transporters may be less affected. frontiersin.orgoup.com |

TIBA acts as a non-competitive inhibitor of polar auxin transport. toku-e.com It is itself transported in a polar manner and can block the carrier-mediated efflux of auxin. nih.gov A proposed model suggests that auxins and TIBA have separate binding sites on the auxin efflux carrier; when both are occupied, transport is prevented. nih.gov

Research indicates that TIBA disrupts the trafficking of auxin efflux carriers. It has been shown to block the cycling of PIN1, a key auxin efflux carrier, between the plasma membrane and endosomal compartments. kit.edu This interference with the dynamic localization of auxin transporters is a key aspect of its inhibitory effect.

A significant aspect of TIBA's mechanism of action is its interference with vesicle trafficking. kit.edunih.gov This effect is not limited to plant cells, as TIBA has been shown to inhibit vesicle trafficking in yeast and mammalian cells as well. nih.gov The inhibitor blocks the constitutive cycling of proteins, including PIN1 and the plasma membrane H+-ATPase, to and from the plasma membrane. kit.eduresearchgate.net This is achieved by preventing both internalization from and recycling to the plasma membrane. kit.edu

Modulation of Auxin Efflux Carrier Activity and Dynamics

Cellular and Subcellular Localization of 2,3,5-Triiodobenzoate Action

The inhibitory effects of TIBA are rooted in its interactions at the cellular and subcellular levels, particularly with membranes and the cytoskeleton.

TIBA's action is closely linked to cellular membranes. frontiersin.org As an inhibitor of auxin transport, its targets, the PIN and ABC transporters, are integral membrane proteins. nih.govceplas.eu The disruption of vesicle trafficking by TIBA directly affects the distribution of these transporters within the plasma membrane and endosomal compartments. kit.edu Studies have shown that TIBA can prevent the BFA-induced intracellular accumulation of PIN1 and PM-ATPase, indicating its effect on membrane trafficking pathways. kit.eduresearchgate.net

Table 2: Effects of TIBA on Subcellular Components

| Subcellular Component | Effect of TIBA | Reference |

| Plasma Membrane | Affects the localization and cycling of integral membrane proteins like PIN1 and PM-ATPase. | kit.eduresearchgate.net |

| Vesicles | Inhibits trafficking, blocking both endocytosis and exocytosis. | kit.edunih.gov |

| Actin Cytoskeleton | Stabilizes actin filaments, leading to reduced dynamics. | nih.gov |

There is strong evidence that TIBA's effects on vesicle trafficking and auxin transport are mediated through its influence on the actin cytoskeleton. nih.gov TIBA has been shown to act as an actin-stabilizing agent. encyclopedia.pubnih.gov This stabilization of actin filaments leads to a reduction in their dynamics, which in turn inhibits actin-dependent processes such as endocytosis and vesicle motility. nih.gov

The inhibition of the actin cytoskeleton's dynamic nature provides a mechanism for how TIBA disrupts the subcellular trafficking of auxin transport components. nih.gov By stabilizing actin, TIBA interferes with the movement of vesicles carrying PIN proteins and other essential components for polar auxin transport, ultimately leading to the observed physiological effects on plant growth and development. nih.gov

Membrane Association and Distribution Studies

Downstream Molecular and Transcriptional Responses to this compound

The application of this compound (TIBA) serves as a critical tool in plant science to investigate the consequences of inhibited polar auxin transport. This inhibition triggers a cascade of molecular and transcriptional changes, providing insights into auxin's role in gene regulation and plant development.

Transcriptomic analyses have been pivotal in mapping the global gene expression changes that occur in plants following treatment with TIBA. A comprehensive study on submerged rice (Oryza sativa) coleoptiles revealed significant alterations in the transcriptome after TIBA application. nih.gov In this research, out of 31,860 genes analyzed, 3,448 were found to be upregulated, while 4,360 were downregulated. nih.gov

The functional classification of these differentially expressed genes (DEGs) provides a window into the cellular processes most affected by the disruption of auxin flow. Upregulated genes were predominantly involved in processes such as redox reactions, stress responses, and signal transduction. nih.gov Conversely, the downregulated genes were mainly associated with fundamental processes like RNA transcription and development. nih.gov This suggests that blocking auxin transport redirects cellular resources towards immediate stress mitigation while scaling back on growth-related transcriptional activities. nih.gov

Further analysis demonstrated that TIBA treatment specifically impacts genes related to carbohydrate metabolism and the mitochondrial electron transport chain, underscoring the deep connection between auxin signaling and cellular energy pathways. nih.gov While extensive proteomic profiling studies directly corresponding to TIBA treatment are less common, the transcriptomic data strongly imply significant downstream changes at the protein level. The observed downregulation of genes involved in transcription and development would logically lead to reduced synthesis of the corresponding proteins. Methodologies for large-scale proteomic analysis in plants are well-established, paving the way for future studies to complement the existing transcriptomic data. mdpi.comfrontiersin.org

Table 1: Summary of Transcriptomic Changes in Rice Coleoptiles Treated with this compound (TIBA) under Submergence

| Functional Category | Gene Regulation Trend | Associated Processes | Reference |

| Signal Transduction | Upregulated | Cellular communication and response pathways | nih.gov |

| Stress Response | Upregulated | Adaptation to adverse conditions | nih.gov |

| Redox Homeostasis | Upregulated | Management of oxidative stress | nih.gov |

| RNA Transcription | Downregulated | General gene expression and synthesis of RNA | nih.gov |

| Development | Downregulated | Growth and differentiation processes | nih.gov |

| Carbohydrate Metabolism | Altered | Energy production and sugar metabolism | nih.gov |

| Mitochondrial Electron Transport | Altered | Cellular respiration and ATP synthesis | nih.gov |

| This table summarizes the major functional categories of genes found to be differentially expressed in rice coleoptiles following treatment with TIBA, based on transcriptomic analysis. |

As a polar auxin transport inhibitor, TIBA directly affects the expression of genes that are regulated by auxin concentration and distribution. A primary target of this inhibition is the machinery of auxin transport itself. Studies in potato (Solanum tuberosum) and rice have shown that TIBA treatment leads to the downregulation of auxin efflux carrier genes, particularly those from the PIN family. mdpi.comnih.gov This creates a feedback loop where the chemical inhibition of transport leads to a transcriptional reduction of the transporters themselves.

In rice, prolonged exposure to TIBA not only suppressed PIN gene expression but also led to the downregulation of auxin biosynthesis genes (TAR1 and TAR2) in root tissues. nih.gov This indicates that disrupting auxin transport can signal back to the cell to decrease auxin production, representing a homeostatic mechanism to manage hormonal balance.

Furthermore, research using ozone as an inducer of apoplastic reactive oxygen species (ROS) in Arabidopsis has shown that the resulting transcriptional changes in auxin-responsive genes mimic those caused by TIBA treatment. oup.com This finding supports the model where the effects of certain stresses, which generate ROS, are mediated at least in part through the disruption of auxin transport, leading to the suppression of auxin signaling pathways. oup.com

Transcriptomic and Proteomic Profiling in Response to this compound Treatment

Interactions of this compound with Other Phytohormone Pathways

The inhibition of auxin transport by TIBA does not occur in isolation. It causes significant ripples across the complex network of phytohormone signaling, revealing intricate crosstalk mechanisms that are essential for plant development and environmental adaptation.

Research using TIBA has been instrumental in uncovering the links between auxin and other key plant hormones:

Ethylene (B1197577): In submerged rice, where ethylene plays a known role in coleoptile elongation, transcriptomic analysis following TIBA treatment pointed to an interaction between auxin and ethylene signaling pathways. nih.gov In Arabidopsis, conditions that mimic TIBA's effect by generating apoplastic ROS lead to an increase in signaling from ethylene, alongside salicylic (B10762653) acid and jasmonic acid, while auxin signaling is suppressed. oup.com Ethylene itself is a critical regulator of numerous developmental processes, and its production can be stimulated by various stresses. nih.gov

Jasmonate (JA) and Salicylate (SA): The same Arabidopsis study demonstrated that the disruption of auxin homeostasis is linked to the activation of defense-related hormone pathways, including those of JA and SA. oup.com These hormones are central to plant immune responses. nih.govnih.gov The biosynthesis of SA, for instance, can proceed through multiple pathways, both of which are critical for mounting a defense against pathogens. nih.govresearchgate.net The application of salicylates can induce the expression of pathogenesis-related (PR) proteins, a key component of systemic acquired resistance. researchgate.net

Gibberellin (GA): In Moso bamboo (Phyllostachys edulis), treatment with TIBA was shown to affect the expression of genes related to multiple hormones, including gibberellin. nih.gov GA and auxin are known to interact to control plant growth, and the balance between them is crucial. GA often acts antagonistically with other hormones like abscisic acid (ABA) and cytokinin to regulate developmental transitions such as germination and shoot elongation. nih.gov

Strigolactone: A clear and direct interaction has been established between auxin and strigolactones in the control of shoot branching. Auxin, transported down the main stem, positively regulates the expression of strigolactone biosynthesis genes, specifically MAX3 and MAX4 in Arabidopsis. nih.gov By inhibiting auxin transport, TIBA can thus indirectly suppress strigolactone synthesis, providing a mechanism to study how these two hormones collaboratively regulate plant architecture. nih.gov

The application of TIBA fundamentally alters the plant's internal hormonal landscape, shifting the balance away from an auxin-dominated state. When auxin transport is inhibited, the influence of other hormones can become more pronounced.

In Moso bamboo, for example, treating shoots with TIBA altered the co-expression networks of genes related to cytokinin, gibberellin, ethylene, and abscisic acid. nih.gov This demonstrates a systemic reprogramming of hormonal signaling. The study highlighted that cytokinin signaling genes were particularly affected, indicating that TIBA disrupts the critical auxin-cytokinin balance that governs cell division and differentiation. nih.govresearchgate.net

Similarly, the transient suppression of auxin signaling by apoplastic ROS, an effect mirrored by TIBA, is accompanied by a concurrent increase in signaling from the stress hormones SA, JA, and ethylene. oup.com This suggests a mechanism whereby plants can shift from a growth-oriented state, heavily influenced by auxin, to a defense-oriented state dominated by other hormonal players in response to environmental triggers that disrupt auxin flow. oup.com Therefore, TIBA is not merely a tool to study auxin; it is a key to unlocking the complex and interconnected web of phytohormonal regulation.

Research Applications of 2,3,5 Triiodobenzoate in Plant Science

Elucidation of Auxin Signaling and Transport Pathways

The directional, cell-to-cell movement of auxin, known as polar auxin transport, is fundamental to establishing auxin gradients that control plant development. wikipedia.org TIBA has become an essential chemical tool for studying this process. toku-e.comwikipedia.org

TIBA functions as a non-competitive inhibitor of auxin efflux, disrupting the normal distribution and balance (homeostasis) of auxin within the plant. toku-e.comduchefa-biochemie.com Its mechanism of action involves interfering with the trafficking of auxin efflux carrier proteins, such as the PIN-FORMED (PIN) proteins, which are crucial for directional auxin transport. nih.gov Research has shown that TIBA may act by stabilizing actin filaments, which in turn disrupts the dynamic cycling of vesicles that deliver PIN proteins to the plasma membrane. oup.comoup.com This disruption leads to reduced levels of PIN proteins at the cell membrane, thereby impairing the cell's ability to export auxin. oup.com

By applying TIBA, scientists can induce phenotypes that mimic those of mutants with defects in auxin transport, such as the characteristic "pin-like" inflorescences in Arabidopsis that lack flowers. oup.comnih.gov This effect highlights the critical role of polar auxin transport in organ formation. nih.gov Studies have demonstrated that TIBA treatment leads to the accumulation of indole-3-acetic acid (IAA), the primary native auxin, in specific cells, such as the epidermal and cortical root cells of explants, which can inhibit developmental processes like somatic embryogenesis. nih.gov This inhibitory action allows researchers to investigate the downstream consequences of altered auxin levels and dissect the intricate network of auxin signaling.

TIBA has been employed across numerous studies to investigate the role of polar auxin transport in the development of various plant organs. It is known to hinder the top-down (basipetal) transport of auxin in plant stems. plantgrowthhormones.com Experiments using radiolabeled IAA ([¹⁴C]-IAA) have quantitatively demonstrated that TIBA significantly reduces the amount of auxin transported from the apical to the basal end of stem segments. researchgate.net

This inhibitory effect is not limited to stems. Research on embryogenesis shows that applying TIBA can lead to developmental abnormalities like fused cotyledons, underscoring the necessity of regulated auxin flow for establishing bilateral symmetry in the plant embryo. wikipedia.orgnih.gov Similarly, in studies of root development, TIBA is used to block the transport of auxin from the shoot, which is believed to be essential for initiating lateral roots. nih.gov The application of TIBA has also been shown to affect the expression of auxin transporter genes, although research indicates that the transcriptional control of these genes is complex and not directly correlated with TIBA concentration. toku-e.com

Use as a Chemical Inhibitor to Dissect Auxin Homeostasis

Studies on Root Architecture and Development

Root system architecture, the spatial configuration of the root system, is critical for water and nutrient uptake and is heavily influenced by auxin distribution. nih.govpsu.edunih.gov TIBA has proven to be an invaluable tool for exploring the regulatory role of auxin transport in shaping the root system.

Polar auxin transport is essential for the formation of lateral roots. nih.gov Research has consistently shown that TIBA can inhibit the formation of lateral roots. nih.govpnas.org In studies on Norway spruce (Picea abies) seedlings, the presence of TIBA in the culture medium significantly depressed the stimulation of lateral root formation that is typically induced by ectomycorrhizal fungi. nih.govcambridge.org This suggests that TIBA inhibits the transport of fungal-derived auxin within the root. nih.gov Similarly, in Arabidopsis, TIBA is known to repress lateral root formation. pnas.org

The effect of TIBA on root growth is often concentration-dependent. While higher concentrations generally inhibit growth, lower concentrations can sometimes promote rooting. plantgrowthhormones.complantgrowthhormones.com Research on Arabidopsis ecotypes has shown varied responses in primary and lateral root length when treated with different concentrations of TIBA, highlighting genetic differences in auxin transport regulation. researchgate.net

| Plant Species | Observed Effect | Key Finding | Source |

|---|---|---|---|

| Picea abies (Norway Spruce) | Inhibition of lateral root formation | TIBA counteracted the stimulation of lateral root formation induced by the fungus Laccaria bicolor or by exogenous auxin. nih.gov | nih.govresearchgate.net |

| Arabidopsis thaliana | Inhibition of primary root growth and lateral root formation | TIBA repressed lateral root formation and inhibited primary root growth, an effect also seen with other auxin transport inhibitors like NPA. pnas.org | pnas.orgresearchgate.net |

| Glycine max (Soybean) | Promotion of rooting at low concentrations | Lower concentrations of TIBA are noted to promote rooting, while higher concentrations inhibit overall growth. plantgrowthhormones.com | plantgrowthhormones.complantgrowthhormones.com |

| Eleutherococcus senticosus | Suppression of postembryonic root development | TIBA was found to suppress the development of roots from somatic embryos. toku-e.com | toku-e.com |

Roots exhibit tropic responses, growing in response to stimuli like gravity (gravitropism) and water potential gradients (hydrotropism). Auxin redistribution is a key element of the Cholodny-Went theory explaining gravitropism. nih.gov The application of TIBA has been shown to disrupt the asymmetric auxin distribution required for gravitropic bending in roots. nih.govpnas.org This disruption severely reduces the development of gravitropic curvature, confirming the essential role of polar auxin transport in this process. pnas.orgresearchgate.net

The role of auxin transport in hydrotropism is more complex and appears to vary between species. oup.com In some species, such as rice and pea, auxin transport inhibitors like TIBA have been found to reduce or block the hydrotropic response. oup.comoup.com For instance, in cucumber, TIBA was shown to inhibit the hydrotropic response, suggesting a requirement for auxin transport. tamu.eduplos.org However, in Arabidopsis, studies have found that TIBA does not block hydrotropism and can even lead to an earlier or enhanced response, suggesting that the regulatory mechanisms governing hydrotropism in this species may be independent of the classical polar auxin transport pathways that TIBA inhibits. researchgate.netoup.com

| Plant Species | Tropic Response | Effect of TIBA | Source |

|---|---|---|---|

| Arabidopsis thaliana | Gravitropism | Inhibits gravitropic bending by disrupting asymmetric auxin redistribution. nih.govpnas.org | nih.govpnas.org |

| Arabidopsis thaliana | Hydrotropism | Does not inhibit, and in some cases enhances, the hydrotropic response. researchgate.netoup.com | researchgate.netoup.com |

| Cucumis sativus (Cucumber) | Hydrotropism | Strongly reduces the hydrotropic response. oup.complos.org | oup.complos.org |

| Oryza sativa (Rice) | Hydrotropism | Inhibits the hydrotropic response. oup.comoup.com | oup.comoup.com |

| Pisum sativum (Pea) | Hydrotropism | Inhibits the hydrotropic response in the ageotropum mutant. oup.comtamu.edu | oup.comtamu.edu |

| Lotus japonicus | Hydrotropism | Did not reduce, and in some cases enhanced, the hydrotropic response at lower concentrations. oup.com | oup.com |

Research on Primary and Lateral Root Growth Regulation

Research on Shoot and Floral Development

By altering auxin flow from the apical bud, TIBA can influence shoot architecture, promoting lateral bud growth and affecting flowering. plantgrowthhormones.complantgrowthhormones.com In high concentrations, it can inhibit apical dominance and cause dwarfing, while at appropriate concentrations, it can be used to promote flowering and bud formation. plantgrowthhormones.complantgrowthhormones.com

Research on tulip (Tulipa gesneriana) bulbs has produced particularly interesting findings. The application of TIBA to partially cooled tulip bulbs was found to substantially promote both shoot growth and flowering. ishs.orgresearchgate.netinhort.pl This effect suggests that TIBA can partially substitute for the cold treatment normally required to break dormancy and induce flowering in tulips. inhort.pl The proposed mechanism involves TIBA blocking auxin transport at the basal plate, leading to an accumulation of auxin in the stem, which, in conjunction with gibberellins, promotes elongation and flowering. ishs.org In other species like soybean and tomato, TIBA has been shown to increase flower number. ashs.org In pecans, TIBA applied in combination with the cytokinin 6-benzyladenine (BA) had a positive effect on flowering. maxapress.com However, TIBA can also have deleterious effects; in Arabidopsis, it can inhibit somatic embryo development and cause abnormalities in the shoot apical meristem, leading to fused cotyledons. nih.gov

| Plant Species | Observed Effect | Key Finding | Source |

|---|---|---|---|

| Tulipa gesneriana (Tulip) | Promotion of shoot growth and flowering | Application to partially cooled bulbs substantially promoted shoot elongation and flowering, partially replacing the cold requirement. ishs.orginhort.pl | ishs.orgresearchgate.netinhort.plishs.org |

| Glycine max (Soybean) | Increased flower number, prevention of lodging | Used to thicken stems and promote flowering. plantgrowthhormones.comashs.org | plantgrowthhormones.complantgrowthhormones.comashs.org |

| Lycopersicon esculentum (Tomato) | Increased flower number | TIBA was found to increase the number of flowers. ashs.org | plantgrowthhormones.comashs.org |

| Arabidopsis thaliana | Inhibition of flower primordia formation | Can induce sterile, "pin-like" inflorescences by blocking polar auxin transport required for flower initiation. nih.gov | nih.govnih.gov |

| Carya illinoinensis (Pecan) | Positive effect on flowering (in combination) | TIBA in combination with 6-benzyladenine (BA) promoted flowering. maxapress.com | maxapress.com |

Investigations into Apical Dominance and Branching

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This is regulated by the flow of auxin from the apical bud. Research utilizing TIBA has been instrumental in understanding this process. By applying TIBA, which blocks the downward transport of auxin, researchers can induce the growth of lateral buds, effectively breaking apical dominance. This simulates the effect of removing the apical bud and provides evidence for the role of auxin gradients in maintaining this growth pattern. fao.org

Role in Floral Organ Patterning and Development

The proper development and arrangement of floral organs such as sepals, petals, stamens, and carpels are complex processes influenced by hormonal signals. nih.govunipr.it TIBA has been used in studies to explore the influence of auxin distribution on floral patterning. For instance, in Arabidopsis thaliana, the application of TIBA can lead to developmental abnormalities in flowers, highlighting the importance of precise auxin transport for normal floral organogenesis. mpg.de Research in rice (Oryza sativa) has also shown that disruptions in auxin transport can affect floral organ identity and the determinacy of the floral meristem. nih.gov These studies, by disrupting the normal auxin flow, help to elucidate the intricate genetic and hormonal networks that control the beautiful and diverse architecture of flowers. nih.gov

Application in Plant Tissue Culture and Somatic Embryogenesis Research

Plant tissue culture and somatic embryogenesis are key technologies for plant propagation, genetic engineering, and the production of valuable secondary metabolites. mdpi.comfrontiersin.org TIBA has been employed as a research tool to understand the hormonal requirements of these in vitro processes.

Inhibition of Somatic Embryo Formation in in vitro Systems

Somatic embryogenesis is the process where somatic cells, under specific in vitro conditions, develop into embryos. This process is heavily dependent on the hormonal balance in the culture medium. TIBA has been shown to inhibit somatic embryogenesis in various plant species, including carrot (Daucus carota) and sweet potato (Ipomoea batatas). unh.eduufl.edu By blocking polar auxin transport, TIBA disrupts the establishment of the embryonic polarity necessary for proper development, often leading to a reduction in the number of somatic embryos formed or the development of abnormal embryos. unh.edunih.gov For example, in Arabidopsis, TIBA application during somatic embryogenesis induction inhibits embryo development and can cause fusion of the cotyledons. nih.gov These inhibitory effects underscore the critical role of directional auxin flow in the early stages of embryo development from somatic cells. ufl.edunih.gov

Table 1: Effects of 2,3,5-Triiodobenzoate (TIBA) on Somatic Embryogenesis

| Plant Species | Observed Effect of TIBA | Reference |

| Arabidopsis thaliana | Inhibits embryo development and induces fusion of cotyledons. nih.gov | nih.gov |

| Daucus carota (Carrot) | Abolished embryogenesis at micromolar concentrations. unh.edu | unh.edu |

| Ipomoea batatas (Sweet Potato) | Inhibits embryo development from embryogenic callus. ufl.edu | ufl.edu |

| Eleutherococcus senticosus | Suppresses somatic embryo formation. vulcanchem.com | vulcanchem.com |

Effects on Shoot Regeneration and Morphogenesis in Tissue Culture

Shoot regeneration is a vital step in plant tissue culture for obtaining whole plants from callus or other explants. unideb.hu The formation of shoots is a morphogenetic process that relies on the interplay of plant hormones, particularly auxins and cytokinins. While TIBA is primarily known as an inhibitor, some studies have reported that it can, in some contexts, promote morphogenesis in vitro. fao.orgcabidigitallibrary.orgscribd.com However, its effect is often inhibitory to organized development. For instance, in Eleutherococcus senticosus, TIBA has been found to suppress post-embryonic shoot and root development. vulcanchem.com Research in tomato has indicated that while auxins like 2,4-D are crucial for inducing embryogenesis, their continued presence can be inhibitory, and altering auxin transport is a key aspect of controlling morphogenesis. plos.org The varied effects of TIBA on shoot regeneration highlight the complexity of hormonal control in in vitro morphogenesis and its dependence on the specific plant species and culture conditions.

Research on Plant Responses to Environmental Stimuli and Stress

Plants, being sessile organisms, have evolved intricate mechanisms to respond and adapt to a wide range of environmental stresses. nih.govmdpi.com Research in this area is crucial for developing crops with enhanced resilience to changing climatic conditions. nih.gov

Impact on Abiotic Stress Tolerance Mechanisms in Experimental Models

Abiotic stresses such as drought, salinity, and extreme temperatures are major factors limiting agricultural productivity worldwide. mdpi.comfrontiersin.org Phytohormones, including auxin, play a significant role in mediating plant responses to these stresses. purdue.edumdpi.com TIBA has been used as a tool to investigate the role of auxin transport in stress tolerance. For example, studies on grafted vegetable transplants have utilized TIBA to understand the hormonal effects on abiotic stress tolerance. researchgate.net By blocking auxin flow, researchers can assess how this impacts the plant's ability to cope with stressors like salinity. researchgate.net The plasma membrane is a key site of perception and response to abiotic stress, and understanding how hormonal signals influence its integrity and function is an active area of research. nih.gov

Table 2: Investigating Abiotic Stress Responses with this compound (TIBA)

| Stress Type | Plant System/Model | Research Focus | Reference |

| Salinity | Grafted melon transplants | Role of auxin transport in root system development under stress. researchgate.net | researchgate.net |

| General Abiotic Stress | Various | Understanding hormonal signaling in stress response pathways. nih.govpurdue.edumdpi.com | nih.govpurdue.edumdpi.com |

Studies on Biotic Interactions (e.g., Mycorrhizal Fungi)

The establishment and functioning of symbiotic relationships between plants and soil microorganisms are critical for nutrient cycling and plant health. The phytohormone auxin is a key signaling molecule in these interactions. This compound (TIBA), as a potent polar auxin transport inhibitor, has been instrumental in elucidating the role of auxin flow in the development of these symbioses, particularly with mycorrhizal fungi.

Research has demonstrated that the controlled transport of auxin is essential for the successful establishment of ectomycorrhizal (ECM) associations. mdpi.com Mycorrhizal fungi themselves can produce and secrete auxin, which is thought to modulate the root architecture of the host plant to facilitate colonization. mdpi.commdpi.com By applying TIBA, researchers can disrupt this auxin flow and observe the resulting effects on the symbiotic structures.

A significant study investigating the interaction between spruce seedlings (Picea abies) and the ectomycorrhizal fungus Laccaria bicolor revealed the critical role of fungal-derived auxin and its transport within the host root. oup.comnih.gov In this research, inoculation with L. bicolor significantly stimulated the formation of lateral roots on the seedlings. However, the application of TIBA completely negated this stimulatory effect, indicating that the fungus-induced rhizogenesis is dependent on polar auxin transport. oup.comnih.gov

Furthermore, the study showed that TIBA had a profound impact on the development of the symbiotic structures themselves. In the presence of TIBA, the formation of the ectomycorrhizal mantle and the Hartig net—a network of hyphae that extends into the root cortex and is the primary site of nutrient exchange—was entirely prevented. oup.comnih.gov This finding strongly suggests that the transport of fungal-derived auxin into the host root is a prerequisite for the anatomical changes required for a functional symbiosis. mdpi.comoup.com

The table below summarizes the key findings from the study on the effects of TIBA on the Picea abies - Laccaria bicolor symbiosis.

| Treatment/Parameter | Effect of Laccaria bicolor Inoculation | Effect of TIBA Application on Inoculated Seedlings |

| Lateral Root Formation | Strong stimulation | Complete inhibition of the stimulatory effect. oup.comnih.gov |

| Ectomycorrhizal Structures (Mantle and Hartig Net) | Successful development | Complete prevention of development. oup.comnih.gov |

| Taproot Growth | No significant effect | No significant effect. oup.comnih.gov |

| Shoot Growth & Seedling Biomass | Significant increase | Prevention of the fungus-induced increase. oup.com |

These findings, derived from the use of TIBA as a research tool, have been pivotal in confirming the "auxin theory" of ectomycorrhiza formation, which posits that fungal-derived auxin orchestrates the necessary developmental changes in the host root system to allow for successful symbiotic integration. asm.org

Structure Activity Relationship Sar Studies of 2,3,5 Triiodobenzoate and Analogues

Identification of Key Structural Features for Auxin Transport Inhibition

2,3,5-Triiodobenzoic acid is a synthetic compound recognized for its ability to inhibit the polar transport of auxin, a critical plant hormone. nih.govtoku-e.com Its chemical structure, characterized by a benzoic acid with three iodine atoms at the 2, 3, and 5 positions of the benzene (B151609) ring, is central to its inhibitory activity. nih.gov

The inhibitory effect of TIBA is linked to its interaction with cellular processes that regulate the movement of auxin between cells. Specifically, TIBA has been shown to interfere with vesicle trafficking, a process essential for the dynamic localization of auxin transport proteins like the PIN-FORMED (PIN) family. pnas.orgoup.com This disruption of vesicle movement affects the distribution of PIN proteins on the plasma membrane, thereby blocking the directional flow of auxin. pnas.orgoup.com Furthermore, some research suggests that TIBA's mode of action involves the stabilization of the actin cytoskeleton, which in turn impacts vesicle motility. pnas.org

Studies comparing TIBA with its inactive analogue, 3,4,5-TIBA, have highlighted the importance of the specific substitution pattern of the iodine atoms for its biological activity. oup.com The arrangement of iodine atoms in the active 2,3,5-TIBA isomer is crucial for its ability to inhibit auxin transport, whereas the 3,4,5-TIBA isomer is ineffective. oup.com While the carboxyl group was traditionally considered a key determinant for auxin-like activity, some studies suggest that the chemical condition of the ring system is more critical for the biological effects. researchgate.net

The interaction of TIBA with auxin transport is complex. It is believed to be polarly transported itself, potentially through a common efflux carrier with auxin (indole-3-acetic acid, IAA). oup.com A proposed model suggests that TIBA and IAA bind to separate but functionally related sites on the efflux transporter. The simultaneous binding of both molecules inhibits the transport of either. oup.com

Design and Synthesis of Novel 2,3,5-Triiodobenzoate Derivatives for Enhanced Research Specificity

The development of novel derivatives of this compound has been pursued to create more specific tools for studying auxin transport and for potential applications in other fields. These synthetic efforts often focus on modifying the core structure to enhance activity, improve solubility, or introduce new functionalities.

One area of development involves the creation of iodinated polymers for use as radiopaque materials in medical imaging. For instance, 2,3,5-triiodobenzoic acid has been used in the synthesis of the vinylic monomer 2-methacryloyloxyethyl(this compound). This monomer can then be polymerized to create materials that are visible in X-ray imaging. researchgate.net Other research has focused on synthesizing hyperbranched polymers containing 2-(2′,3′,5′-triiodobenzoyl)ethyl methacrylate (B99206) (TIBMA) for potential use as CT/19F MRI bimodal imaging contrast agents. researchgate.net

The synthesis of ester derivatives of 2,3,5-triiodobenzoic acid has also been explored. For example, tocopheryl this compound has been synthesized by reacting 2,3,5-triiodobenzoic acid with tocopherol. google.com Similarly, cholecalciferoyl this compound has been synthesized for formulation into nano-emulsions. researchgate.net These modifications can alter the compound's properties, such as its hydrophobicity and how it interacts with biological systems.

Furthermore, the core this compound structure has been incorporated into more complex molecules. For example, it has been attached to targeting motifs for the prostate-specific membrane antigen (PSMA) to create tracers for X-ray fluorescence imaging (XFI). mdpi.com The synthesis of these derivatives often involves coupling 2,3,5-triiodobenzoic acid with other molecules using standard chemical reactions, such as esterification or amidation. google.commdpi.com

The sodium salt of 2,3,5-triiodobenzoic acid is often used in research due to its improved water solubility compared to the acid form. The synthesis of this salt is a straightforward neutralization reaction.

Comparative Analysis of this compound with Other Auxin Transport Inhibitors (e.g., NPA, Quercetin)

2,3,5-Triiodobenzoic acid (TIBA) is one of several chemical compounds used to study polar auxin transport. A comparative analysis with other inhibitors, such as 1-N-naphthylphthalamic acid (NPA) and the naturally occurring flavonoid quercetin (B1663063), reveals both similarities and differences in their modes of action and effects.

TIBA vs. NPA:

Both TIBA and NPA are potent inhibitors of polar auxin transport. oup.comresearchgate.net However, they appear to act through different mechanisms. While TIBA is thought to be polarly transported in a manner similar to auxin, NPA is not. oup.com NPA is a non-competitive inhibitor of auxin efflux and is believed to bind to a specific site that is distinct from the auxin and TIBA binding sites. oup.comoup.com The primary target of NPA has been suggested to be the ABCB/PGP family of auxin transporters. oup.com

In terms of their effects on plant development, both compounds can induce similar phenotypes, such as the formation of fused cotyledons and defects in root growth and gravitropism, which are characteristic of disrupted auxin transport. pnas.orgwikipedia.org However, NPA is often considered a more effective inhibitor, with a higher percentage of plants phenocopying the pin1 mutant when treated with NPA compared to TIBA. oup.com Furthermore, some plant mutants, like rcn1, show a specific response to NPA but not to TIBA. oup.com

TIBA vs. Quercetin:

Quercetin is a naturally occurring flavonoid that also inhibits polar auxin transport. wikipedia.orgagriculturejournals.cz Like synthetic inhibitors, flavonoids are thought to compete for binding sites on proteins involved in auxin transport. agriculturejournals.cznih.gov Quercetin has been shown to compete with NPA for binding to plasma membrane preparations, suggesting an overlapping site of action. agriculturejournals.czunh.edu

While both TIBA and quercetin inhibit auxin transport, their broader physiological effects can differ. agriculturejournals.cz Quercetin is a natural plant product and may have a more complex regulatory role in vivo. agriculturejournals.cz Studies have shown that mutants with low levels of flavonoids exhibit increased auxin transport, supporting the role of these compounds as endogenous regulators. agriculturejournals.cz

The mechanisms of these inhibitors are still being elucidated. TIBA appears to primarily disrupt the trafficking of auxin carriers, while NPA binds to a distinct regulatory site. pnas.orgoup.com Quercetin and other flavonoids likely act as natural modulators of auxin transport, competing with synthetic inhibitors for binding sites. nih.govunh.edu

Interactive Table: Comparison of Auxin Transport Inhibitors

| Feature | This compound (TIBA) | 1-N-Naphthylphthalamic Acid (NPA) | Quercetin |

| Type | Synthetic | Synthetic | Natural (Flavonoid) |

| Primary Mechanism | Disrupts vesicle trafficking of PIN proteins, affects actin cytoskeleton. pnas.orgoup.com | Binds to a specific site, likely on ABCB transporters, inhibiting auxin efflux non-competitively. oup.comoup.com | Competes with NPA for binding sites, likely acting as an endogenous regulator. agriculturejournals.czunh.edu |

| Polar Transport | Yes, transported similarly to auxin. oup.com | No. oup.com | Not explicitly stated to be polarly transported. |

| Relative Potency | Effective, but generally less potent than NPA in inducing certain phenotypes. oup.com | Highly potent inhibitor of auxin transport. oup.comresearchgate.net | Inhibitory activity observed, but may be less potent than synthetic inhibitors in some assays. unh.edu |

| Interaction with Binding Sites | Binds to a site functionally related to the auxin binding site on the efflux carrier. oup.com | Binds to a high-affinity site distinct from the auxin transport site. oup.com | Competes with NPA for binding sites. agriculturejournals.czunh.edu |

Interdisciplinary Research Perspectives Involving 2,3,5 Triiodobenzoate

Integration with Systems Biology and Multi-Omics Approaches in Plant Research

Systems biology aims to understand biological systems on a system-wide level by integrating various data types. frontiersin.org The use of multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—is central to this endeavor, providing a comprehensive view of cellular mechanisms in response to various stimuli or conditions. nih.govpremierscience.com In plant science, these integrated strategies are crucial for dissecting complex traits and stress responses. nih.govfrontiersin.org

2,3,5-Triiodobenzoic acid (TIBA) is primarily known as a polar auxin transport inhibitor. guidechem.comnih.gov Auxins are critical hormones that regulate nearly every aspect of plant growth and development. By blocking their transport, TIBA serves as a powerful chemical tool to probe the auxin signaling pathway. When used in conjunction with multi-omics techniques, TIBA can help unravel the complex networks governed by auxin.

For instance, researchers can apply TIBA to a plant system and then perform transcriptomic analysis to identify genes whose expression changes when auxin flow is disrupted. This helps to identify gene regulatory networks downstream of auxin transport. mdpi.com Similarly, proteomic and metabolomic analyses post-TIBA treatment can reveal changes in protein abundance and metabolite profiles, offering insights into the physiological and biochemical pathways modulated by auxin. premierscience.comnih.gov This approach allows scientists to move beyond studying single components and instead map the broader impact of auxin dynamics on the entire system, from gene expression to metabolic output. frontiersin.org Such studies are instrumental in understanding processes like apical dominance, lateral bud formation, and stress responses. icgeb.org

Advanced Microscopy and Imaging Techniques in 2,3,5-Triiodobenzoate Studies

Advanced microscopy techniques are essential for visualizing the structural and functional consequences of manipulating biological pathways. researchgate.net In plant biology, methods like confocal laser scanning microscopy (CLSM), super-resolution microscopy (SRM), and non-destructive 3D imaging with X-ray tomography provide unprecedented detail from the subcellular to the whole-organism level. zeiss.commdpi.commdpi.com

When studying the effects of this compound (TIBA), these imaging tools are invaluable. For example, after treating a plant with TIBA to inhibit auxin transport, researchers can use high-resolution microscopy to observe the resulting changes in plant morphology, such as alterations in root architecture or the development of vascular tissues. CLSM, combined with fluorescent reporters for auxin concentration or transporter protein localization, can directly visualize how TIBA disrupts normal auxin gradients and the cellular machinery responsible for its transport.

Super-resolution techniques can offer even finer details, potentially revealing changes in the clustering or endocytosis of auxin transporter proteins at the plasma membrane in response to TIBA. zeiss.com Furthermore, non-destructive 3D X-ray microscopy can be used to analyze the internal structural changes in tissues and organs over time without sectioning the specimen, providing a dynamic view of TIBA's impact on plant development. zeiss.com These advanced imaging methods, therefore, provide the visual evidence needed to complement the molecular data gathered from multi-omics studies, creating a more complete picture of TIBA's mode of action.

Development of this compound-Containing Materials for Biomedical Research Tools (excluding clinical applications)

The high electron density of the three iodine atoms on the this compound molecule makes it an excellent candidate for developing X-ray contrast agents. guidechem.comcymitquimica.com This property has been leveraged to create sophisticated materials for non-clinical biomedical research imaging.

Researchers have synthesized various polymers and nanoparticles incorporating this compound for use as contrast agents in preclinical research, particularly for X-ray computed tomography (CT) imaging. mdpi.com A common strategy involves the polymerization of vinylic monomers that contain the triiodobenzoate moiety. researchgate.net

One of the most frequently used monomers is 2-methacryloyloxyethyl(this compound) (MAOETIB). mdpi.comresearchgate.netresearchgate.net Through techniques like emulsion polymerization, MAOETIB can be used to form homopolymers (poly(MAOTIB)) or copolymers. researchgate.netnih.gov These polymers can be formulated into nanoparticles with controlled sizes, typically ranging from 30 to 200 nm. researchgate.netnih.gov These nanoparticles contain a high weight percentage of iodine (around 58-59%), which provides significant X-ray attenuation. researchgate.netnih.gov

These radiopaque nanoparticles have been used in animal models (mice, rats, and dogs) for various research imaging applications. researchgate.netresearchgate.net When injected intravenously, they enhance the visibility of the blood pool, allowing for cardiovascular imaging. researchgate.net Over time, these particles are often taken up by the reticuloendothelial system, leading to significant contrast enhancement in organs like the liver, spleen, and lymph nodes. researchgate.netresearchgate.net This allows for detailed anatomical studies and the differentiation of healthy versus cancerous tissues in preclinical models. researchgate.net Other formulations include iodinated lipid nanoemulsions where a triiodobenzoate derivative forms the oily core of the emulsion, creating stable, long-circulating contrast agents for blood pool imaging. bohrium.comresearchgate.netnih.gov

Table 1: Examples of this compound-Based Radiopaque Materials for Research This table is interactive. You can sort and filter the data by clicking on the headers.

| Monomer/Core Compound | Polymer/Nanoparticle Type | Size Range (nm) | Research Application | Cited Sources |

|---|---|---|---|---|

| 2-methacryloyloxyethyl(this compound) (MAOETIB) | Homopolymeric Nanoparticles (PMAOETIB) | 28.9 ± 6.3 | X-ray contrast agent; prone to agglomeration. | researchgate.net |

| 2-methacryloyloxyethyl(this compound) (MAOETIB) | Copolymeric Nanoparticles with Glycidyl Methacrylate (B99206) (P(MAOETIB-GMA)) | 25.5 ± 4.2 | More stable blood pool, lymph node, liver, and spleen imaging in rats/mice. | researchgate.netresearchgate.net |

| 2-methacryloyloxyethyl(this compound) (MAOETIB) | PEGylated Nanoparticles from poly(MAOTIB) | 140 - 200 | Micro-CT contrast agent for blood pool, liver, and spleen imaging in mice. | nih.gov |

| 2-methacryloyloxyethyl(this compound) (MAOETIB) | General Polymeric Nanoparticles | 30 - 350 | General X-ray contrast agent for lymph node, liver, kidney, spleen imaging in dogs. | researchgate.net |

| This compound moiety | Hydrophobic Iodinated Oils (in nanoemulsions) | ≤ 100 | Long-circulating CT blood pool contrast agent in mice. | bohrium.comnih.gov |

Beyond its use in imaging materials, this compound itself serves as a crucial probe for dissecting biochemical pathways, primarily in plant biology. cymitquimica.com As a potent inhibitor of polar auxin transport, it is used to investigate the myriad of processes that depend on the directional flow of auxin. guidechem.com By applying TIBA and observing the resulting physiological and developmental changes, researchers can infer the role of auxin transport in phenomena such as the establishment of polarity, organogenesis, and tropic responses.

The sodium salt of 2,3,5-triiodobenzoic acid is often used in these biological studies due to its enhanced water solubility. cymitquimica.com In this context, TIBA is not a tracer in the traditional sense of being followed through a pathway, but rather a "blocker" probe; its specific inhibitory action helps to elucidate the function and importance of the pathway it targets. Furthermore, the compound can be radiolabeled (e.g., with Carbon-14) to be used as a tracer to study its own transport, distribution, and metabolism within a biological system, such as its placental transfer in rats. nih.gov

Future Directions and Emerging Research Avenues for 2,3,5 Triiodobenzoate

Identification of Novel Molecular Targets and Interaction Partners

The primary mechanism of 2,3,5-Triiodobenzoate is the inhibition of polar auxin transport, which it achieves by blocking the auxin efflux carrier. nih.gov A proposed model for this interaction suggests that auxins and TIBA have distinct binding sites on the efflux carrier; when both sites are occupied, transport is prevented. nih.gov However, emerging research indicates that TIBA's biological effects may not be limited to this single target. Future investigations are focused on identifying a broader range of molecular partners to build a more complete picture of its cellular impact.

Research in excised barley roots has shown that TIBA can inhibit ion absorption and alter mitochondrial respiration, leading to a reduction in malate (B86768) concentrations and the synthesis of ethanol. nih.gov This suggests that TIBA may interact with components of the mitochondrial electron transport chain or related metabolic enzymes. nih.gov Furthermore, studies have demonstrated that TIBA can displace other ligands from binding sites on proteins like human serum albumin, indicating a capacity for protein interaction beyond its known plant targets. acs.org In the context of plant biology, this opens the possibility that TIBA could interact with various proteins involved in signaling and metabolic pathways, modulating their function in ways that are not yet fully understood. Identifying these novel targets is a key avenue for future research, potentially revealing new layers of regulation in plant physiology.

Development of Advanced Methodologies for Studying this compound Dynamics in vivo

Understanding the precise movement and localization of TIBA within a living organism is critical to interpreting its effects. A significant emerging research area is the development of TIBA derivatives for use in advanced in vivo imaging technologies, particularly X-ray computed tomography (CT). nih.govbohrium.com Researchers have synthesized hydrophobic iodinated oils based on the this compound structure to create highly stable nanoemulsions that act as contrast agents. bohrium.commdpi.com

These novel formulations, such as those using 3,7-dimethyloctyl this compound or tocopheryl this compound, can be stabilized by polymers and exhibit prolonged circulation times in vivo, allowing for detailed visualization of vascular systems and organ uptake. nih.govbohrium.comgoogle.com Another approach involves the polymerization of TIBA-containing monomers, like 2-methacryloyloxyethyl (this compound) (MAOETIB), to form radiopaque nanoparticles. mdpi.combio-conferences.org These nanoparticles can be analyzed using sophisticated techniques like Low Voltage Transmission Electron Microscopy (LVEM) to understand their behavior within tissue matrices at the nanoscale. bio-conferences.org While much of this development has been in the context of medical imaging, these methodologies offer powerful, translatable tools for plant science. nih.govresearchgate.net They present an opportunity to track the movement and accumulation of TIBA through plant vascular tissues with unprecedented spatial and temporal resolution, providing deeper insights into the dynamics of auxin transport inhibition.

Broader Implications for Fundamental Plant Biology Research and Crop Improvement Strategies

The ability of this compound to precisely disrupt auxin flow makes it an invaluable tool for fundamental research and practical agriculture. By observing the developmental consequences of TIBA application, researchers can elucidate the specific roles of auxin gradients in processes ranging from root branching and apical dominance to flowering and symbiotic interactions. researchgate.netnih.gov For example, TIBA has been used to demonstrate the role of fungal-produced IAA in stimulating lateral root formation during the establishment of ectomycorrhizal symbiosis in Norway spruce. nih.gov It has also been instrumental in studying the hormonal basis of graft incompatibility in melons, where blocking auxin transport was shown to negate root degradation in incompatible grafts. researchgate.net

These fundamental insights have direct implications for crop improvement. The application of TIBA can modify plant architecture in agronomically favorable ways. In soybeans, TIBA has been shown to reduce plant height by shortening internodes, which can decrease lodging and improve light penetration into the canopy. agronomysociety.org.nz In some cases, this has led to significant yield increases. agronomysociety.org.nz Similar architectural changes and yield responses have been observed in southern peas and chickpeas. ashs.orgbdbotsociety.org Research on the African yam bean suggests that growth regulators like TIBA could be integrated into micropropagation techniques for this underutilized legume. nih.gov Future strategies may focus on using TIBA not as a field application, but as a research tool to identify genetic pathways controlling plant form. By mimicking desirable architectural traits with TIBA, researchers can then screen for mutants or use gene-editing technologies to achieve the same traits genetically, leading to the development of new, high-yielding, and resilient crop varieties.

Q & A

Basic Research Questions

Q. What biochemical mechanisms underlie the inhibitory effects of 2,3,5-triiodobenzoate on metabolic pathways in mammalian tissues?

- Methodological Answer : To investigate inhibition mechanisms, researchers can design in vitro assays using rat brain homogenates or isolated mitochondria to measure substrate oxidation rates (e.g., glucose, pyruvate, lactate) under varying concentrations of this compound (1.0 × 10⁻³ M to 3.0 × 10⁻⁴ M). Time-course experiments (e.g., 90-minute incubation) are critical to distinguish immediate vs. delayed inhibition patterns. Oxygen consumption measurements using Warburg manometers or modern respirometry systems can quantify inhibition efficiency (80–90% at 1.0 × 10⁻³ M) .

Q. How can researchers synthesize and characterize this compound derivatives for structural studies?

- Methodological Answer : Ethanol-based solvent crystallization is a standard method. For example, mixing 2-amino-4,6-dimethylpyrimidine with 2,3,5-triiodobenzoic acid in hot ethanol, followed by slow cooling, yields co-crystals suitable for X-ray diffraction. Characterization involves single-crystal X-ray analysis (MoKα radiation, λ = 0.71073 Å) to determine unit cell parameters (e.g., monoclinic P21/c space group, a = 9.4654 Å, b = 9.6683 Å) and hydrogen-bonding motifs (R₂²(8) ring patterns via N–H⋯O/N interactions) .

Advanced Research Questions

Q. How can conflicting data on concentration-dependent inhibition effects be resolved in studies involving this compound?

- Methodological Answer : Discrepancies in inhibition thresholds (e.g., absence of effects at 3.0 × 10⁻⁴ M vs. strong inhibition at 1.0 × 10⁻³ M) may arise from differences in incubation times, tissue preparation, or substrate purity. Researchers should replicate experiments using standardized protocols (e.g., 37°C incubation, pH 7.4 buffers) and include kinetic modeling to assess time-dependent inhibition profiles. Statistical tools like ANOVA can validate reproducibility across biological replicates .

Q. What crystallographic techniques are optimal for analyzing halogen bonding interactions in this compound complexes?